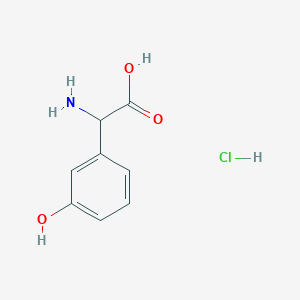

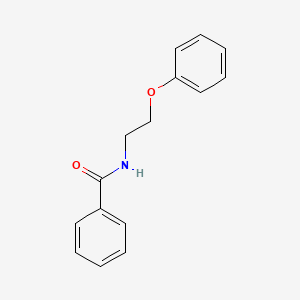

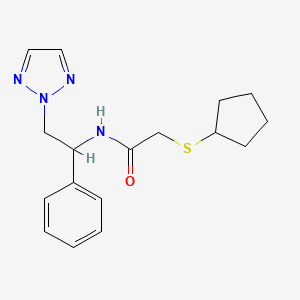

![molecular formula C10H9N3O2S2 B2489634 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid CAS No. 361178-62-3](/img/structure/B2489634.png)

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is part of a broader category of compounds that feature thiadiazole rings, which are of significant interest due to their diverse chemical behaviors and potential applications in various fields. The focus here is to understand its synthesis, molecular and chemical properties, without delving into drug use or side effects.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the compound , often involves cyclization reactions of thiosemicarbazide or thiohydrazide precursors in the presence of various catalysts. For example, manganese(II) nitrate can catalyze the cyclization of substituted thiosemicarbazide into thiadiazole derivatives through the loss of H2O or H2S molecules, depending on the specific reactants used (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds containing the thiadiazole unit can be characterized by X-ray crystallography, demonstrating how the thiadiazole moiety contributes to the planarity and overall stability of the molecule. For instance, studies have shown that such compounds can exhibit planar configurations and form stable crystal structures through intermolecular hydrogen bonding and π-π stacking interactions (Kosma et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives is influenced by the presence of amino groups and the potential for methylation at specific nitrogen atoms in the ring structure. Methylation reactions can occur at both the ring nitrogen and the exocyclic nitrogen atom, depending on the alkylating agent used (Werber et al., 1975).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and crystallinity, can be significantly affected by their molecular organization and interactions within crystal lattices. The arrangement of molecules in layers or frameworks can influence the compound's behavior in solvents and under varying environmental conditions (Kluczyk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely tied to the molecular structure of thiadiazole derivatives. Factors such as electron distribution, HOMO and LUMO energies, and the presence of functional groups (e.g., amino or methyl groups) play critical roles in determining the compound's behavior in chemical reactions and its potential applications (Dani et al., 2013).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound has been used as a basis for synthesizing a variety of derivatives with potential biological activities. For instance, Azeez and Hamad (2017) detailed the synthesis of new compounds containing the 1,3,4-thiadiazole unit, involving reactions with thiosemicarbazide and substituted benzaldehydes, establishing the structure of products using various spectroscopic techniques (Azeez & Hamad, 2017).

Biological Activity and Potential Therapeutic Applications

- Kumar (2022) synthesized thiadiazole pyrazolene anthranilic acid derivatives, revealing significant anti-inflammatory and analgesic activities for certain derivatives, suggesting potential therapeutic applications (Kumar, 2022).

- Pişkin et al. (2020) introduced new compounds featuring the 1,3,4-thiadiazole unit with remarkable photophysical properties, indicating their potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and evaluated them for their biological properties, finding that certain compounds exhibited notable DNA protective ability and antimicrobial activity, along with cytotoxicity against cancer cell lines, paving the way for their use in chemotherapy strategies (Gür et al., 2020).

Photophysical and Spectroscopic Studies

- Compounds containing the 1,3,4-thiadiazole moiety have been subjected to photophysical and spectroscopic studies, revealing interesting fluorescence effects, which may be influenced by molecular aggregation, solvent effects, and charge transfer effects. This indicates potential applications in fields such as bioimaging and molecular sensing (Matwijczuk et al., 2018).

Orientations Futures

The future directions for research on 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid could include further studies on its synthesis, structure, reactivity, mechanism of action, and biological activities . Additionally, its potential applications in medicine and other fields could be explored .

Propriétés

IUPAC Name |

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNFSPAYVEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

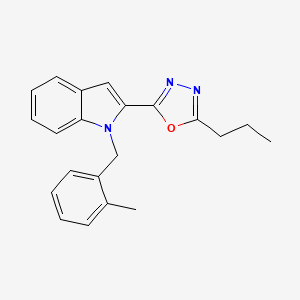

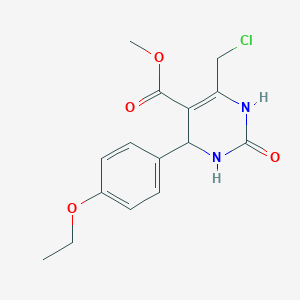

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

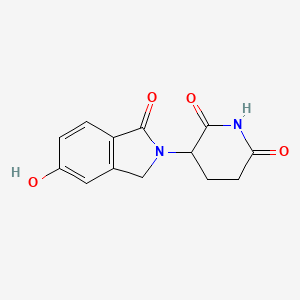

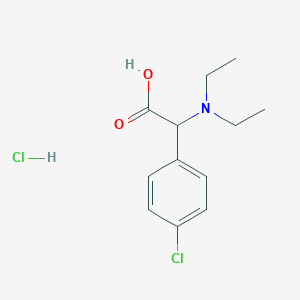

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

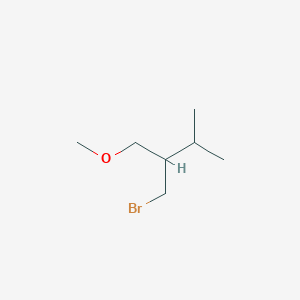

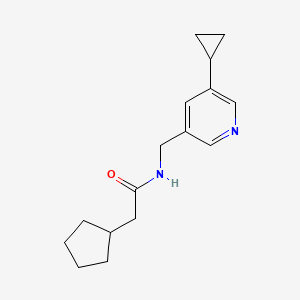

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)